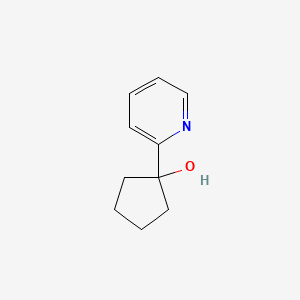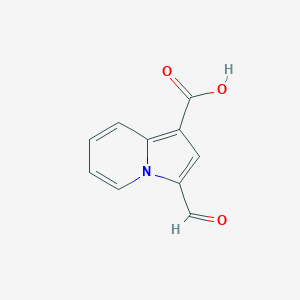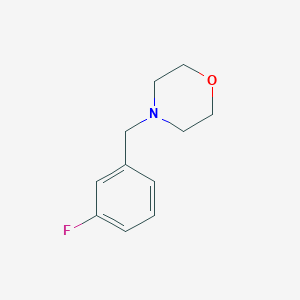![molecular formula C22H20FN5 B2985966 4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1111319-88-0](/img/structure/B2985966.png)
4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved papers .Applications De Recherche Scientifique
Metabolite Formation and Pharmacokinetics
Research has demonstrated that piperazine derivatives, including those with structural similarities to "4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine," undergo metabolic transformations resulting in the formation of various metabolites. Breyer, Gaertner, and Prox (1974) elucidated the degradation of the piperazine ring in phenothiazine drugs, leading to the formation of specific amines and sulfoxides as urinary biotransformation products (Breyer, Gaertner, & Prox, 1974). This study provides insight into the complex metabolic pathways and potential pharmacokinetic properties of related compounds.
Neurological and Psychiatric Research
Compounds structurally related to "this compound" have been investigated for their effects on neurological and psychiatric conditions. Lee et al. (1992) studied the serotonin agonist MK-212 (6-chloro-2-(1-piperaziny)pyrazine) for its effects on body temperature and behavior in schizophrenia, providing evidence of its interaction with serotonin receptors and potential therapeutic implications (Lee et al., 1992). Similarly, Lowy and Meltzer (1988) explored MK-212's effects on serum cortisol and prolactin secretion, underscoring the role of serotonin receptors in the regulation of these hormones (Lowy & Meltzer, 1988).
Drug Resistance and Infectious Diseases
The compound's relevance extends into the realm of infectious diseases, particularly in understanding drug resistance mechanisms. Zignol et al. (2016) conducted a population-based study on resistance to pyrazinamide and fluoroquinolones among Mycobacterium tuberculosis isolates, highlighting the importance of monitoring and managing resistance to key antituberculosis drugs (Zignol et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This selectivity could lead to specific downstream effects depending on the role of ENT2 in various cellular processes.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact several biochemical pathways. For instance, it can affect nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context and the role of ENT2 in those cells.
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of ENTs, leading to changes in nucleoside transport. This could potentially affect a variety of cellular processes, including nucleotide synthesis and adenosine regulation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the activity of ENTs . .
Orientations Futures
The ability of this compound to significantly attenuate the acute and subchronic effects of cocaine provides a promising compound lead to the development of an effective pharmacotherapy against cocaine . Further studies are needed to explore its potential applications and to fully understand its mechanism of action.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21-16-20(17-4-2-1-3-5-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPZMEMYUXYSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)
![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)
![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)
![6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985893.png)
![4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2985895.png)



![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)


![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)
